molecular formula C20H23ClN4O B2838694 1-(2-chlorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea CAS No. 1396791-90-4

1-(2-chlorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea

Cat. No.: B2838694
CAS No.: 1396791-90-4
M. Wt: 370.88
InChI Key: NHJYSWILEADZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a urea core substituted with a 2-chlorophenyl group and a branched ethyl chain containing a dimethylamino moiety and a 1-methylindol-3-yl group. The dimethylamino group may improve water solubility, while the indole moiety contributes to hydrophobic interactions with biological targets .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O/c1-24(2)19(15-13-25(3)18-11-7-4-8-14(15)18)12-22-20(26)23-17-10-6-5-9-16(17)21/h4-11,13,19H,12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJYSWILEADZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethanamine. This intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a catalyst, can modify the urea moiety or the aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), various nucleophiles.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The indole moiety is known to interact with various biological pathways, potentially affecting cell signaling and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substituents

The table below highlights key structural differences and similarities with related compounds:

Compound Name (Source) Core Structure Key Substituents Pharmacological Target (Hypothesized)
Target Compound Urea 2-Chlorophenyl, dimethylaminoethyl, 1-methylindol-3-yl Focal Adhesion Kinase (FAK)
Cl-4AS-1 () Carboxamide 2-Chlorophenyl, trimethylindenoquinoline Unspecified
M64HCl () Urea (hydrochloride) Morpholino, trifluoromethylphenyl, pyridinyl FAK activator
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea () Urea 2-Methylphenyl, indol-3-yl-ethyl Unspecified
JWH-203 () Indole 1-Naphthoyl, morpholinylethyl Cannabinoid receptors
CAS 864445-54-5 () Ethanone 2-Chlorophenyl, pentylindol-3-yl Unspecified
Key Observations:
  • Urea vs.
  • Substituent Effects : The 2-chlorophenyl group (target compound) offers greater electronegativity than the 2-methylphenyl group (), which could improve metabolic stability .
  • Solubility: The dimethylamino group in the target compound likely enhances solubility compared to purely lipophilic analogs like JWH-203 (naphthoyl-substituted) . However, M64HCl’s hydrochloride salt form () demonstrates superior aqueous solubility due to ionic character .

Pharmacological Activity

  • FAK Activation: M64HCl () is a documented FAK activator with an IC50 of 0.12 µM.
  • Cannabinoid Receptor Affinity: JWH-203 () binds cannabinoid receptors due to its naphthoyl group, whereas the target compound’s indole and chlorophenyl substituents may favor different targets .

Physicochemical Properties

Property Target Compound M64HCl () JWH-203 ()
Molecular Weight ~413 g/mol (estimated) 503.5 g/mol 384.5 g/mol
Solubility Moderate (polar groups) High (hydrochloride salt) Low (lipophilic)
LogP (Predicted) ~3.2 ~2.8 ~5.1
  • LogP: The target compound’s balance of polar (urea, dimethylamino) and nonpolar (indole, chlorophenyl) groups results in intermediate lipophilicity, favoring membrane permeability compared to highly polar M64HCl or lipophilic JWH-203 .

Q & A

Q. Q1. What are the recommended methodologies for synthesizing 1-(2-chlorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea, and how can reaction conditions be optimized?

A1. Synthesis typically involves multi-step pathways:

  • Step 1 : Formation of the indole core via Fischer indole synthesis, using phenylhydrazine and a ketone/aldehyde under acidic conditions (e.g., HCl/EtOH) .
  • Step 2 : Introduction of the dimethylamino group via nucleophilic substitution or reductive amination. For example, reacting the indole intermediate with dimethylamine in the presence of a reducing agent like NaBH4 .
  • Step 3 : Urea bridge formation via reaction of 2-chlorophenyl isocyanate with the amine-functionalized intermediate in anhydrous dichloromethane (DCM) at 0–5°C .
    Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature (room temp. for stability-sensitive steps) .

Q. Q2. How can researchers confirm the molecular structure and purity of this compound?

A2. Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra (e.g., COSY, HSQC) to verify substituent positions and connectivity .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS expected m/z: [M+H]+ ~428.18) .
  • X-ray Crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal structures. Validate bond lengths/angles against PubChem data (e.g., InChI key comparisons) .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. Q3. What strategies are effective for investigating the compound’s biological targets, and how can contradictory activity data be resolved?

A3.

  • Target Identification : Perform kinase profiling or GPCR screening assays. Use computational docking (AutoDock Vina) to predict binding affinities to receptors like serotonin or dopamine receptors, given the indole and dimethylamino motifs .
  • Data Contradictions : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Re-evaluate cell line specificity (e.g., HEK293 vs. HeLa) and compound stability in assay buffers (e.g., pH 7.4 vs. lysosomal conditions) .

Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?

A4.

  • Modifications : Systematically alter the 2-chlorophenyl group (e.g., 2-fluorophenyl for reduced steric hindrance) or the dimethylamino group (e.g., pyrrolidine for enhanced solubility) .
  • Assays :
    • Solubility : Measure logP via shake-flask method; aim for <3 to improve bioavailability.
    • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
    • Permeability : Perform Caco-2 monolayer assays to predict intestinal absorption .

Q. Q5. What experimental and computational approaches are suitable for analyzing its potential as a kinase inhibitor?

A5.

  • Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM concentration. Prioritize targets with <50% residual activity .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to analyze binding mode stability with kinases like MAPK or CDK2. Compare with co-crystallized inhibitors (PDB: 3QHR) .
  • Biophysical Validation : Confirm hits via ITC (Kd < 1 µM) and X-ray co-crystallography (resolution ≤2.0 Å) .

Q. Q6. How should researchers address discrepancies in crystallographic data versus computational modeling results?

A6.

  • Data Reconciliation :
    • Compare SHELXL-refined bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* basis set). Deviations >0.1 Å may indicate crystal packing effects .
    • Validate hydrogen bonding networks using Mercury CSD software. Overlay experimental and modeled structures to identify steric clashes .
  • Resolution : If RMSD >0.3 Å, re-collect diffraction data at synchrotron facilities (λ = 0.9 Å) or refine disordered regions with occupancy adjustments .

Q. Q7. What methods are recommended for evaluating the compound’s stability under physiological conditions?

A7.

  • Hydrolytic Stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C. Monitor degradation via LC-MS at 0, 6, 24, and 48 h. Look for urea bond cleavage (m/z shift ~60 Da) .
  • Oxidative Stress Testing : Expose to 1 mM H2O2 in liver microsomes. Identify metabolites (e.g., N-oxide derivatives) using Q-TOF MS .
  • Photostability : Conduct ICH Q1B guidelines testing under UV light (320–400 nm) for 48 h. Use amber vials to control for light sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.